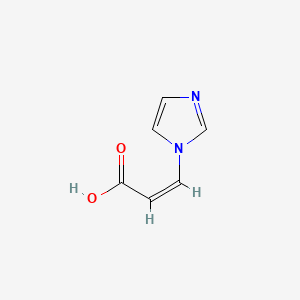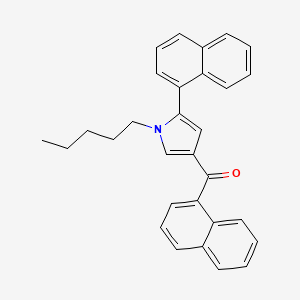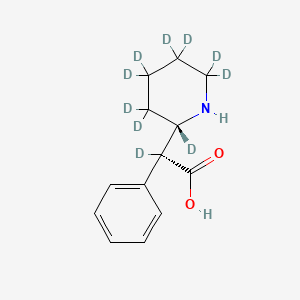![molecular formula C₂₀H₂₁N₃O₂.HCl B583668 N-羟基-4-((2-甲基-3,4-二氢-1H-吡啶并[4,3-b]吲哚-5(2H)-基)甲基)苯甲酰胺 2,2,2-三氟乙酸盐 CAS No. 1239262-52-2](/img/structure/B583668.png)
N-羟基-4-((2-甲基-3,4-二氢-1H-吡啶并[4,3-b]吲哚-5(2H)-基)甲基)苯甲酰胺 2,2,2-三氟乙酸盐
描述
N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzamide 2,2,2-trifluoroacetate is a complex organic compound that features a unique structure combining an indole moiety with a benzamide group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
科学研究应用
N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzamide 2,2,2-trifluoroacetate has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential role in modulating biological pathways.
Chemical Biology: The compound serves as a tool to probe the function of specific proteins and enzymes in biological systems.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
作用机制
Target of Action
Tubastatin A TFA is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6) . HDAC6 is a unique member of the class IIb HDACs, with two catalytic domains and predominantly cytoplasmic localization . It regulates various cellular processes, including microtubule-based transport, cell motility, endocytosis, cell migration, autophagy, and aggresome formation .
Mode of Action
Tubastatin A TFA interacts with HDAC6 by inhibiting its activity, which results in the increased acetylation of α-tubulin . This inhibition of HDAC6 activity by Tubastatin A TFA limits NLRP3 inflammasome activation and cell pyroptosis .
Pharmacokinetics
It’s known that tubastatin a tfa is soluble in dmso and water , which can influence its absorption and distribution in the body.
Result of Action
The inhibition of HDAC6 activity by Tubastatin A TFA results in various molecular and cellular effects. It inhibits NLRP3 inflammasome activation, decreases proinflammatory cytokines production, and reduces cell pyroptosis . It also increases cell survival after hypoxia/reoxygenation in H9c2 cardiomyocytes in vitro . Moreover, it mitigates myocardial dysfunction after CA/CPR in swine .
Action Environment
The action of Tubastatin A TFA can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO and water can affect its bioavailability and efficacy.
生化分析
Biochemical Properties
Tubastatin A TFA interacts with HDAC6, an enzyme that deacetylates cytoplasmic proteins such as α-tubulin . It inhibits HDAC6 with an IC50 value of 15 nM, showing a 1000-fold selectivity against all other isozymes except HDAC8 . It also inhibits HDAC10 and metallo-β-lactamase domain-containing protein 2 (MBLAC2) .
Cellular Effects
Tubastatin A TFA has been shown to have significant effects on various types of cells and cellular processes. It inhibits the proliferation of fibroblasts in epidural fibrosis through the PI3K/AKT/mTOR signaling pathway . In addition, it has been found to maintain adult skeletal muscle stem cells in a quiescent state ex vivo and improve their engraftment ability in vivo .
Molecular Mechanism
The molecular mechanism of Tubastatin A TFA involves the inhibition of HDAC6, leading to an increase in acetylated α-tubulin levels . This results in the downregulation of the sonic hedgehog pathway, potentially promoting ciliogenesis in cells . It also reduces glioblastoma clonogenicity and migration capacities, and accelerates temozolomide-induced apoptosis .
Temporal Effects in Laboratory Settings
Tubastatin A TFA has been shown to have long-lasting effects in laboratory settings. For instance, post-ischemic TubA treatment improved functional outcomes, reduced brain infarction, and ameliorated neuronal cell death in MCAO rats for at least three days after MCAO .
Dosage Effects in Animal Models
In animal models, the effects of Tubastatin A TFA vary with different dosages. For example, daily treatment of Tubastatin A at 0.5 mg/kg inhibited HDAC6 to promote Tregs suppressive activity in mouse models of inflammation and autoimmunity .
Metabolic Pathways
Tubastatin A TFA is involved in the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for many cellular processes, including cell growth, proliferation, differentiation, and survival.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzamide 2,2,2-trifluoroacetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction, often using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Formation of the Trifluoroacetate Salt: The final step involves the formation of the trifluoroacetate salt by reacting the compound with trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反应分析
Types of Reactions
N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzamide 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent, hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: LiAlH4, NaBH4.
Coupling Reagents: EDCI, HOBt.
Major Products Formed
Oxidation Products: Carbonyl derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted benzamides.
相似化合物的比较
Similar Compounds
N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-indol-5(2H)-yl)methyl)benzamide: Similar structure but lacks the pyrido ring, which may result in different biological activity.
N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-5(2H)-yl)methyl)benzamide: Similar structure but with a different indole substitution pattern, potentially affecting its interaction with biological targets.
Uniqueness
The unique combination of the indole moiety with the benzamide group and the presence of the trifluoroacetate salt distinguishes N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzamide 2,2,2-trifluoroacetate from other similar compounds. This unique structure may confer distinct biological activities and make it a valuable compound for further research and development.
属性
IUPAC Name |
N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)methyl]benzamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2.C2HF3O2/c1-22-11-10-19-17(13-22)16-4-2-3-5-18(16)23(19)12-14-6-8-15(9-7-14)20(24)21-25;3-2(4,5)1(6)7/h2-9,25H,10-13H2,1H3,(H,21,24);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAOVICSJJIYRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=C(C=C4)C(=O)NO.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239262-52-2 | |
| Record name | Benzamide, N-hydroxy-4-[(1,2,3,4-tetrahydro-2-methyl-5H-pyrido[4,3-b]indol-5-yl)methyl]-, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1239262-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



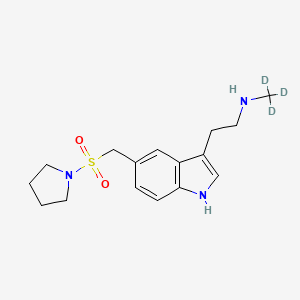

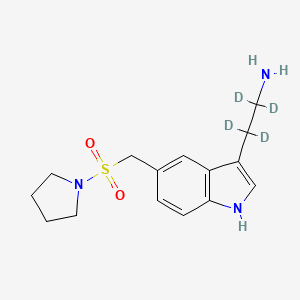
![[(2S)-1-[(2R,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-acetamido-4-methylpentanoate](/img/structure/B583592.png)

